![molecular formula C20H22N2O5S B4717256 5-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]ANILINO}-5-OXOPENTANOIC ACID](/img/structure/B4717256.png)
5-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]ANILINO}-5-OXOPENTANOIC ACID
Übersicht
Beschreibung
5-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]ANILINO}-5-OXOPENTANOIC ACID is a complex organic compound featuring a quinoline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the quinoline ring system, along with the sulfonyl and anilino groups, contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULONYL]ANILINO}-5-OXOPENTANOIC ACID typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with an aldehyde in the presence of a base.
Sulfonylation: The quinoline derivative is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Coupling with Aniline: The sulfonylated quinoline is coupled with an aniline derivative through a nucleophilic aromatic substitution reaction.
Formation of the Pentanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
5-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULONYL]ANILINO}-5-OXOPENTANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents onto the quinoline ring or the anilino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a variety of substituted quinoline and anilino derivatives.
Wissenschaftliche Forschungsanwendungen
5-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULONYL]ANILINO}-5-OXOPENTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULONYL]ANILINO}-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds such as quinine and chloroquine, which also contain the quinoline ring, are known for their antimalarial properties.
Sulfonyl Anilines: Compounds like sulfanilamide, which contain the sulfonyl aniline moiety, are used as antibacterial agents.
Uniqueness
5-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULONYL]ANILINO}-5-OXOPENTANOIC ACID is unique due to the combination of the quinoline, sulfonyl, and anilino groups within a single molecule. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
5-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)anilino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c23-19(8-3-9-20(24)25)21-16-10-12-17(13-11-16)28(26,27)22-14-4-6-15-5-1-2-7-18(15)22/h1-2,5,7,10-13H,3-4,6,8-9,14H2,(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSWPBRHSKMVQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,5-dichlorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4717186.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B4717190.png)
![3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4717198.png)
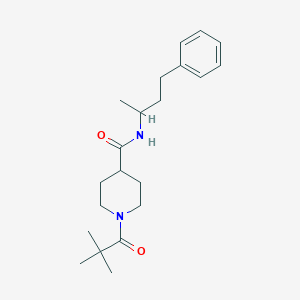
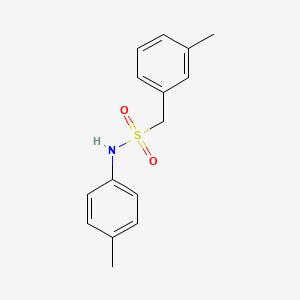
![2-[(3,4-dichlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4717210.png)
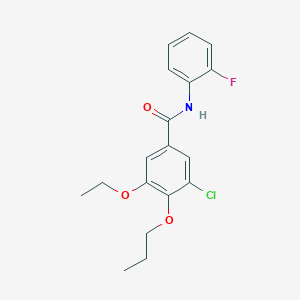
![N-(tert-butyl)-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4717222.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4717227.png)
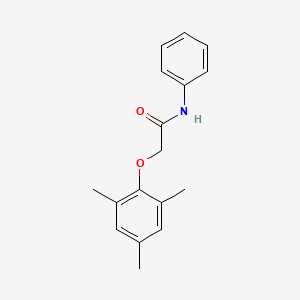
![N,N-dibutyl-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B4717234.png)
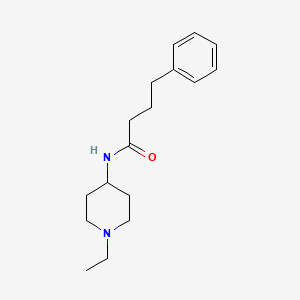
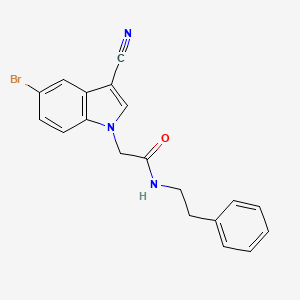
![2-{1-[(4-biphenylyloxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4717281.png)
